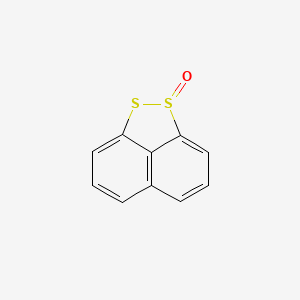

Naphthalene-1,8-disulfide-S-oxide

Description

Properties

CAS No. |

49833-12-7 |

|---|---|

Molecular Formula |

C10H6OS2 |

Molecular Weight |

206.3 g/mol |

IUPAC Name |

2λ4,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2-oxide |

InChI |

InChI=1S/C10H6OS2/c11-13-9-6-2-4-7-3-1-5-8(12-13)10(7)9/h1-6H |

InChI Key |

LIRFRPDBUURHNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)SS(=O)C3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Naphthalene-1,8-disulfide-S-oxide

General Synthetic Strategies

The synthesis of this compound typically involves the formation of the disulfide bridge between the 1 and 8 positions of the naphthalene ring, followed by selective oxidation to the sulfoxide. Key synthetic routes include:

- Disulfide formation via oxidative coupling of thiol precursors

- Direct substitution of halogenated naphthalene derivatives with sulfur nucleophiles

- Post-synthetic oxidation of naphthalene disulfide to the sulfoxide

These strategies are often combined with purification steps such as recrystallization and chromatographic techniques.

Specific Synthetic Routes and Experimental Procedures

Disulfide Formation by Thiol Oxidation

A common approach involves starting with 1,8-dithiol-substituted naphthalene derivatives, which undergo controlled oxidation to form the disulfide linkage. The oxidation can be achieved using mild oxidants such as iodine, hydrogen peroxide, or air in the presence of catalysts.

- Example procedure:

- Dissolve 1,8-naphthalenedithiol in methanol.

- Add an oxidant like iodine under stirring at room temperature.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, isolate the disulfide by precipitation or extraction.

Halogenated Naphthalene Substitution

Starting from 1,8-dihalonaphthalene (e.g., 1,8-dibromonaphthalene), nucleophilic substitution with thiol-containing reagents (e.g., sodium hydrosulfide or cysteamine derivatives) can introduce sulfur atoms at the 1 and 8 positions.

- Example:

- React 1,8-dibromonaphthalene with cysteamine hydrochloride in methanol under nitrogen atmosphere.

- Use aldrithiol-2 (2,2'-dipyridyldisulfide) as an oxidizing agent to facilitate disulfide bond formation.

- Purify the product by precipitation and vacuum drying.

This method was exemplified in the synthesis of related 1,8-naphthalimide thio-derivatives, which share similar disulfide construction principles.

Selective Oxidation to Sulfoxide

The disulfide intermediate is selectively oxidized to the sulfoxide using controlled oxidation conditions to avoid overoxidation to sulfones.

-

- m-Chloroperbenzoic acid (m-CPBA)

- Hydrogen peroxide (H₂O₂) with acetic acid

- Peracetic acid

-

- Dissolve the disulfide compound in an appropriate solvent (e.g., dichloromethane).

- Add the oxidant dropwise at low temperature (0–5 °C).

- Stir the mixture until reaction completion (monitored by TLC or NMR).

- Quench excess oxidant and purify the sulfoxide by chromatography.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Disulfide formation | 1,8-naphthalenedithiol + Iodine | Methanol | RT | 4–12 h | 70–85 | Monitored by TLC; mild oxidation |

| Halogen substitution | 1,8-dibromonaphthalene + cysteamine HCl + aldrithiol-2 | Methanol | RT to 40 °C | Overnight | 60–84 | Purified by precipitation and drying |

| Sulfoxide oxidation | Disulfide + m-CPBA | Dichloromethane | 0–5 °C | 2–6 h | 65–75 | Avoids overoxidation to sulfone |

Analytical Characterization Supporting Synthesis

The formation and purity of this compound are confirmed by:

-

- Molecular ion peaks corresponding to C₁₀H₆OS₂.

- Fragmentation patterns consistent with sulfoxide and disulfide moieties.

-

- S=O stretching vibration typically observed around 1030–1070 cm⁻¹.

- Disulfide S–S stretching bands near 500–550 cm⁻¹.

-

- Consistent with calculated values for C, H, O, and S content.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,8-disulfide-S-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to naphthalene-1,8-disulfide.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Naphthalene-1,8-disulfide.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis

Naphthalene-1,8-disulfide-S-oxide serves as a valuable reagent in organic chemistry. It is utilized in the synthesis of more complex organic molecules due to its reactivity and ability to undergo various chemical transformations. For instance, it can participate in oxidation reactions to form sulfone derivatives or be reduced back to naphthalene-1,8-disulfide.

Mechanism of Action

The compound acts as an oxidizing agent, influencing redox-sensitive pathways and enzymes. Its interactions with sulfur-containing biomolecules can lead to modifications that are crucial for further chemical investigations.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, particularly in relation to antimicrobial and anticancer properties. Studies have explored its interactions with various biomolecules, suggesting potential therapeutic applications.

Case Study: Antimicrobial Activity

In a notable study, derivatives of naphthoquinones (related compounds) were synthesized and tested against various bacterial strains. These derivatives demonstrated significant antimicrobial activity, indicating the potential for similar applications with this compound .

Industrial Applications

Production of Specialty Chemicals

this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations that require specific reactivity or stability under various conditions.

Mechanism of Action

The mechanism of action of Naphthalene-1,8-disulfide-S-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, affecting redox-sensitive pathways and enzymes. It may also interact with sulfur-containing biomolecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Naphthalene-1,8-dithiol (C₁₀H₈S₂)

2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione (C₁₅H₁₃ClNO₂)

- Structure: A naphthoquinone derivative with chlorine and piperidine substituents .

- Key Differences : The 1,4-dione moiety (two ketone groups) and lack of sulfur atoms contrast with the disulfide-sulfoxide system.

- Applications : Exhibits potent antimicrobial activity, inhibiting Bacillus cereus spore germination by 38% and disrupting cell morphology .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (C₁₀H₆K₂O₇S₂)

- Structure : Contains two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group on the naphthalene ring .

- Key Differences : High water solubility due to sulfonate groups, contrasting with the moderate hydrophobicity of Naphthalene-1,8-disulfide-S-oxide.

- Applications : Used in dyes and surfactants due to ionic character .

Physicochemical and Functional Comparison

*Estimated based on functional group contributions.

Biological Activity

Naphthalene-1,8-disulfide-S-oxide is an organosulfur compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 206.29 g/mol. Its structure features a naphthalene ring with two sulfur atoms, one of which is oxidized, forming a cyclic disulfide-S-oxide. This unique arrangement contributes to its distinct reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that its derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (zone of inhibition: 15 mm) | |

| Escherichia coli | Significant inhibition (zone of inhibition: 20 mm) | |

| Candida albicans | Effective antifungal activity (MIC: 32 µg/mL) |

The antimicrobial activity of this compound is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components in microbes. The compound's ability to interact with thiol groups in proteins may lead to oxidative modifications that disrupt microbial function and viability .

Case Studies

Several case studies have explored the biological effects of this compound:

- Antibacterial Efficacy : A study evaluated the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated an inhibition rate comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

- Fungal Inhibition : Research on its antifungal properties revealed that this compound effectively inhibited biofilm formation in Candida species, suggesting its utility in managing biofilm-associated infections.

- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that treatment with this compound led to increased levels of intracellular ROS in bacterial cells, correlating with observed reductions in cell viability .

Synthesis and Applications

This compound can be synthesized through various methods involving the oxidation of naphthalene disulfides. Its unique properties make it suitable for applications in drug delivery systems and as biochemical probes due to its ability to form stable complexes with metals and other organic compounds .

Q & A

Q. What are the recommended methods for synthesizing Naphthalene-1,8-disulfide-S-oxide in laboratory settings?

Synthesis typically involves sulfonation or thiolation of naphthalene derivatives. For example, intermediates like 2-Naphthalenesulfonyl chloride (CAS 93-11-8) can be used to introduce sulfur-based functional groups . Reaction conditions such as temperature control (e.g., 0–6°C storage for borane derivatives) and stoichiometric precision are critical to avoid side products . Purification often requires recrystallization or chromatography, guided by analytical standards like those listed for naphthalene derivatives in environmental analysis protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm sulfur bonding positions and aromatic proton environments.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) data from NIST databases (e.g., MS-NW-6299) provide fragmentation patterns for structural validation .

- X-ray crystallography : Ball-and-stick models (based on SDF/MOL files) clarify 3D configurations, particularly for disulfide bond geometry .

- UV-Vis spectroscopy : Spectral libraries (e.g., NIST Chemistry WebBook) aid in identifying π-π* transitions in the aromatic system .

Q. What safety protocols should be followed when handling this compound?

- Combustion risks : Avoid open flames; combustion produces toxic gases (CO, NOx) requiring fume hoods and self-contained breathing apparatus (SCBA) .

- Storage : Store at low temperatures (0–6°C) to prevent decomposition, as indicated for structurally similar borane compounds .

- PPE : Use nitrile gloves, lab coats, and eye protection to minimize dermal/ocular exposure, especially given the reactive thiol groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Contradictions often arise from variations in:

- Exposure models : Compare in vitro (cell lines) vs. in vivo (rodent) toxicity assays, as highlighted in toxicological profiles .

- Metabolic pathways : Use isotopic labeling (e.g., deuterated naphthalene-d8) to track metabolite formation and identify toxic intermediates .

- Dose-response relationships : Apply benchmark dose (BMD) modeling to reconcile discrepancies in threshold values for genotoxicity .

Q. What methodological challenges arise in studying the environmental persistence of this compound?

Key challenges include:

- Degradation products : Monitor NOx and CO emissions during combustion, as these byproducts complicate environmental impact assessments .

- Bioaccumulation : Use high-performance liquid chromatography (HPLC) with standards like 1-Naphthol (CAS 90-15-3) to quantify uptake in aquatic organisms .

- Photostability : UV irradiation experiments (using NIST-referenced spectral data) can assess photodegradation rates in sunlight-exposed environments .

Q. How can the reactivity of this compound be leveraged in cross-coupling reactions?

- Thiol-disulfide exchange : Optimize reaction conditions (e.g., pH, temperature) to exploit sulfur’s nucleophilicity, as demonstrated in naphthalenethiol derivatives .

- Catalytic systems : Test borane complexes (e.g., Naphthalene-1,8-diaminatoborane) to enhance reaction efficiency, leveraging their electron-deficient boron centers .

- Mechanistic studies : Use density functional theory (DFT) calculations based on SMILES strings (e.g., Sc1cccc2cccc(S)c12) to predict transition states and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.